m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

Description

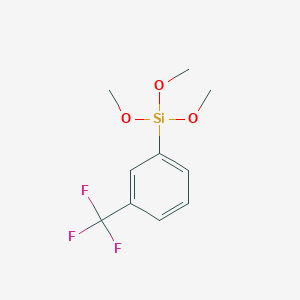

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy-[3-(trifluoromethyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWDTRFIITZSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625762 | |

| Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53883-59-3 | |

| Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for M Trifluoromethyl Phenyltrimethoxysilane

Established Synthetic Routes to m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

The primary and most widely documented method for synthesizing m-(trifluoromethyl)phenyltrimethoxysilane relies on the Grignard reaction, a cornerstone of organometallic chemistry.

Grignard Reaction-Based Synthesis from Halogenated Precursors

The established route to m-(trifluoromethyl)phenyltrimethoxysilane involves a two-step process. The first step is the formation of a Grignard reagent, specifically an arylmagnesium halide. This is achieved by reacting magnesium turnings with a halogenated precursor, most commonly m-bromotrifluoromethylbenzene, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The exclusion of moisture and air is critical to prevent the quenching of the highly reactive Grignard reagent.

In the second step, the freshly prepared Grignard reagent is reacted with a silicon electrophile. Suitable electrophiles include silicon tetrachloride or trimethoxychlorosilane. The nucleophilic arylmagnesium species attacks the silicon atom, displacing the chloride ions to form the desired arylsilane. The reaction mixture is typically refluxed to ensure the completion of the reaction. A final hydrolysis step is necessary, though it must be carefully controlled to avoid vigorous condensation which can reduce the yield of the monomeric silane (B1218182).

Optimization of Reaction Conditions and Precursor Selection

The synthesis of trifluoromethylphenyl Grignard reagents is not without its challenges, and careful optimization of reaction conditions is crucial for both safety and yield. There are reports of detonations associated with the formation of these reagents, potentially due to loss of solvent contact or runaway exothermic side reactions. orgsyn.org Therefore, conducting the reaction in THF at temperatures well below reflux is a critical safety measure. orgsyn.org

To improve the efficiency of Grignard reagent formation from less reactive aryl chlorides, such as chlorobenzotrifluorides, additives like lithium chloride (LiCl) can be employed. The presence of less than one equivalent of LiCl has been shown to facilitate the insertion of magnesium into the carbon-halogen bond, leading to high yields of the Grignard reagent. researchgate.net

The choice of precursor and reaction parameters significantly impacts the outcome. The table below summarizes key variables in the Grignard synthesis.

| Parameter | Selection/Condition | Rationale |

| Halogenated Precursor | m-bromotrifluoromethylbenzene | Common starting material for Grignard reagent formation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Ether | Essential for stabilizing the Grignard reagent and preventing quenching. |

| Silicon Electrophile | Silicon tetrachloride, Trimethoxychlorosilane | Reacts with the Grignard reagent to form the C-Si bond. |

| Temperature | Low temperature for initiation, Reflux for reaction completion | Controls exotherm during Grignard formation and drives the reaction to completion. orgsyn.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric moisture and oxygen. |

| Additive | Lithium Chloride (LiCl) | Promotes Grignard formation from aryl chlorides. researchgate.net |

Emerging Synthetic Strategies for Analogous Fluorinated Arylsilanes

While the Grignard route is well-established, research into alternative synthetic methodologies for fluorinated arylsilanes is active, driven by the demand for milder reaction conditions, improved functional group tolerance, and novel molecular architectures.

One emerging area is the use of transition metal-catalyzed reactions. For instance, a copper-mediated method for the nucleophilic fluorination of stable aryl heptamethyl trisiloxanes to produce fluoroarenes has been developed. escholarship.org This reaction proceeds under mild conditions with potassium bifluoride (KHF2) as the fluoride (B91410) source and shows good functional group tolerance. escholarship.org This strategy, when combined with C-H bond silylation, allows for the regioselective fluorination of arenes. escholarship.org

Another area of interest is the use of aryne intermediates for the synthesis of fluorinated organic molecules. rsc.org This approach offers a pathway to various functionalized aromatic and heterocyclic compounds. rsc.org The development of new methods for the trifluoromethylation of organic molecules is also highly relevant. researchgate.net Recent progress includes fluoroarene-mediated trifluoromethylation of carboxylic acids, which is metal-free and operates under mild conditions. researchgate.net

These emerging strategies, while not all directly applied to m-(trifluoromethyl)phenyltrimethoxysilane yet, represent the forefront of organofluorine chemistry and offer potential future synthetic routes. wiley.comnih.gov

Design Principles for Organosilane Precursors in Material Synthesis

The molecular design of organosilane precursors like m-(trifluoromethyl)phenyltrimethoxysilane is fundamental to their application in materials science. Organoalkoxysilanes, with the general formula R-[Si-(OR')3]n, serve as versatile building blocks for hybrid organic-inorganic materials. mdpi.com The organic group (R), in this case, the m-trifluoromethylphenyl group, imparts specific functionalities, while the hydrolyzable alkoxy groups (OR') allow for the formation of a robust siloxane network. mdpi.com

The synthesis of these precursors often involves methods like hydrosilylation, coupling reactions, or addition reactions. mdpi.com The sol-gel process, involving the hydrolysis and condensation of the alkoxysilane precursors, is a common method for creating silica-based materials. nih.gov The kinetics of this process are influenced by numerous factors, including pH, temperature, solvent, and the nature of the organo-functional group. mdpi.com

The design of amphiphilic silicon-based precursors, which contain both hydrophobic organic tails and hydrophilic silanol (B1196071) groups formed upon hydrolysis, can lead to the self-assembly of nanostructured hybrid materials. nih.gov By carefully designing the molecular structure of the precursor, a variety of ordered materials, such as layered or cylindrical structures, can be obtained. nih.gov This bottom-up approach allows for the creation of materials with tailored properties for specific applications, such as responsive materials or targeted drug delivery systems. mdpi.comnih.gov

The table below outlines key design principles for organosilane precursors.

| Design Principle | Description | Impact on Material Properties |

| Nature of the Organic Group (R) | The m-trifluoromethylphenyl group provides hydrophobicity and specific electronic properties. | Influences surface energy, chemical resistance, and refractive index of the final material. |

| Type of Alkoxy Group (OR') | Methoxysilyl groups are common due to their high reactivity in hydrolysis and condensation. | Affects the rate of the sol-gel process and the final network structure. mdpi.com |

| Molecular Architecture | The presence of single or multiple trialkoxysilyl groups and the overall shape of the molecule. | Determines the potential for self-assembly and the formation of ordered nanostructures. nih.gov |

| Purity of the Precursor | High purity is essential to avoid defects in the final material. | Ensures predictable and reproducible material properties. Tedious purification steps can sometimes be avoided by optimizing the synthesis. mdpi.com |

Hydrolysis and Condensation Mechanisms in M Trifluoromethyl Phenyltrimethoxysilane Systems

Fundamental Mechanisms of Alkoxysilane Hydrolysis

Hydrolysis is the initial and rate-determining step in the sol-gel process, involving the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). nih.gov This reaction is catalyzed by either acids or bases and is significantly influenced by the reaction environment. unm.edugelest.com For m-(trifluoromethyl)phenyltrimethoxysilane, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the reactivity of the silicon center.

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, which makes it a better leaving group. unm.eduresearchgate.net This is followed by a nucleophilic attack on the silicon atom by a water molecule. unm.edu This process generally follows an S_N2-type mechanism. researchgate.net The reaction rate is accelerated in acidic environments (pH < 4).

The kinetics of acid-catalyzed hydrolysis are influenced by several factors:

Inductive Effects: Electron-withdrawing substituents on the silicon atom, such as the m-trifluoromethylphenyl group, can affect the hydrolysis rate. In acid-catalyzed hydrolysis, electron-donating groups generally increase the reaction rate by stabilizing the resulting carbocation-like transition state. unm.edu Conversely, the electron-withdrawing nature of the trifluoromethyl group is expected to influence the electron density at the silicon atom, thereby affecting the kinetics.

Steric Hindrance: The bulky nature of the m-trifluoromethylphenyl group can sterically hinder the approach of the nucleophilic water molecule, potentially slowing down the hydrolysis rate compared to smaller alkyl-substituted silanes. unm.edu

Leaving Group Ability: Methoxide is a better leaving group than ethoxide, leading to faster hydrolysis rates for trimethoxysilanes compared to their triethoxy counterparts. gelest.com

The pathway for acid-catalyzed hydrolysis typically results in the formation of linear or lightly branched polymeric chains because the hydrolysis rate is often faster than the subsequent condensation rate. unm.edu This leads to the formation of silanol-rich species that can then undergo condensation. gelest.com

A study on phenyltrimethoxysilane (B147435) (PTMS) hydrolysis in an HCl-catalyzed ethanol (B145695) system showed that the reaction follows second-order kinetics in its initial stages. researchgate.net Both temperature and acidity were found to promote the hydrolysis reactions. researchgate.net The phenyl group was observed to be unfavorable for the hydrolysis reaction, which suggests that the m-trifluoromethylphenyl group would also have a significant impact. researchgate.net

In basic media (pH > 9), the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu This forms a pentacoordinate intermediate, which then expels an alkoxide ion. tandfonline.com The reaction rate is generally slower than acid-catalyzed hydrolysis but is highly dependent on the substituents attached to the silicon atom. gelest.com

Key kinetic factors in base-catalyzed hydrolysis include:

Inductive Effects: Electron-withdrawing groups, like the m-trifluoromethylphenyl group, are expected to increase the rate of base-catalyzed hydrolysis by making the silicon atom more electrophilic and susceptible to nucleophilic attack. unm.edutandfonline.com This is in contrast to the effect observed under acidic conditions.

Steric Effects: Similar to acid-catalyzed hydrolysis, steric hindrance from the bulky substituent can retard the reaction rate. acs.org

Base-catalyzed hydrolysis tends to produce more highly branched and cross-linked, particulate or colloidal structures. unm.edu This is because, under basic conditions, the condensation of silanols is faster than their formation, leading to rapid network growth around initial nuclei. gelest.com

The choice of solvent and the amount of water present are crucial parameters that significantly affect the hydrolysis kinetics of alkoxysilanes. tandfonline.comacs.org

Solvent Effects: A co-solvent, typically an alcohol like ethanol, is often used because alkoxysilanes are generally immiscible with water. unitbv.ro The polarity of the solvent plays a significant role; polar protic solvents such as ethanol can enhance hydrolysis, while polar aprotic solvents like tetrahydrofuran (B95107) (THF) may slow it down. The solvent can also influence the state of water molecules, with some organic solvents promoting the formation of hydrogen-bonded water, which can reduce the concentration of "free" water available for hydrolysis. acs.org The order of the hydrolysis reaction with respect to water can vary depending on the solvent system. tandfonline.com

Water Stoichiometry (R-value): The molar ratio of water to alkoxysilane (R-value) is a critical factor. unitbv.ro A stoichiometric amount of water is required for complete hydrolysis. However, in practice, an excess of water is often used to drive the reaction to completion. bohrium.com Insufficient water (low R-value) leads to incomplete hydrolysis and results in a more open and less cross-linked network structure. unitbv.ro Conversely, a large excess of water can lead to more complete hydrolysis before significant condensation occurs, particularly under acidic conditions. unm.edu

Polycondensation Reactions of Silanol (B1196071) Intermediates and Siloxane Network Formation

Following hydrolysis, the resulting silanol (Si-OH) groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, releasing either water or alcohol as a byproduct. nih.govunm.edu These polycondensation reactions are responsible for the growth of the inorganic network.

The structure of the final siloxane network is a direct consequence of the relative rates of hydrolysis and condensation. The process begins with the formation of dimers and trimers, which then grow into larger oligomeric and polymeric structures. scispace.com

Under acid-catalyzed conditions , where hydrolysis is relatively fast and condensation is slower, the formation of linear or randomly branched polymer-like chains is favored. unm.edu This "reaction-limited cluster aggregation" leads to gels that are often transparent and composed of a fine, microporous network. unitbv.ro

In contrast, base-catalyzed conditions promote a faster condensation rate, particularly for more highly condensed species. gelest.com This leads to the formation of more compact, highly branched clusters that resemble colloidal particles. This "monomer-cluster" or "cluster-cluster" aggregation results in a more particulate and often mesoporous gel structure. unm.eduunitbv.ro

The trifluoromethylphenyl group, being a non-hydrolyzable substituent, will remain as a terminal group on the siloxane backbone, influencing the final properties of the network, such as its hydrophobicity and thermal stability.

The rate and extent of condensation are governed by several interconnected factors, which ultimately determine the final structure and properties of the gel. mdpi.com

pH: The pH of the reaction medium is a dominant factor. mdpi.com The rate of condensation is at a minimum around the isoelectric point of silica (B1680970) (pH ≈ 2-3). unitbv.ro Below this pH, condensation is acid-catalyzed, while above it, it is base-catalyzed. The condensation rate increases significantly at higher pH values. unm.edu

Catalyst: The type of catalyst used (e.g., HCl, acetic acid, ammonia) not only affects the pH but can also have specific catalytic effects on the condensation reaction. unitbv.ro

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates. mdpi.comresearchgate.net This can lead to faster gelation times and potentially denser network structures.

Precursor Concentration: Higher concentrations of the alkoxysilane precursor can lead to increased rates of both hydrolysis and condensation, resulting in faster gelation. unitbv.ro

Solvent: The solvent can influence the solubility of the growing polymer chains. A good solvent can help to keep the polymers in solution longer, leading to a more extended and less aggregated network.

The interplay of these factors allows for the precise control of the sol-gel process, enabling the tailoring of the final material's porosity, density, and mechanical properties. researchgate.net

Interactive Data Tables

Table 1: General Influence of Reaction Conditions on Alkoxysilane Hydrolysis and Condensation

| Parameter | Acidic Conditions (e.g., pH < 4) | Basic Conditions (e.g., pH > 9) |

| Hydrolysis Mechanism | Protonation of alkoxy group followed by nucleophilic attack by water (S_N2-like). unm.eduresearchgate.net | Direct nucleophilic attack by hydroxide ion on silicon (S_N2). unm.eduresearchgate.net |

| Relative Hydrolysis Rate | Generally fast. gelest.com | Generally slower than acid-catalyzed. gelest.com |

| Relative Condensation Rate | Slower than hydrolysis, favors condensation between less substituted silanols. nih.govunm.edu | Faster than hydrolysis, favors condensation with more substituted silanols. gelest.com |

| Resulting Structure | Linear or randomly branched polymers. unm.edu | Highly branched, cross-linked clusters (colloidal particles). unm.edu |

| Effect of Electron-Withdrawing Groups | Generally retards hydrolysis. unm.edu | Accelerates hydrolysis. unm.edutandfonline.com |

Specific Hydrolytic Behavior of m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

Role of Methoxy (B1213986) Groups in Hydrolysis Susceptibility

The methoxy groups in m-(trifluoromethyl)phenyltrimethoxysilane are the primary sites for hydrolytic attack. Their susceptibility to hydrolysis is a key determinant of the compound's reactivity and its utility as a coupling agent or surface modifier.

Several factors contribute to the hydrolytic susceptibility conferred by the methoxy groups:

Steric Hindrance: Methoxy groups are sterically smaller than other alkoxy groups like ethoxy (-OCH₂CH₃). This reduced steric bulk allows for easier access of water molecules to the silicon center, leading to a faster rate of hydrolysis compared to their ethoxy counterparts.

Leaving Group Stability: The methanol (B129727) molecule (CH₃OH) that is formed as a byproduct of hydrolysis is a stable leaving group, which thermodynamically favors the forward reaction.

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl group on the phenyl ring exerts a significant inductive effect (-I effect). This effect is transmitted through the aromatic ring to the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack by water. This electronic influence accelerates the rate of hydrolysis. Studies on similar fluorinated esters have shown that the presence of a trifluoromethyl group can significantly accelerate hydrolysis rates compared to non-substituted analogs. scispace.com

pH Dependence: The rate of hydrolysis is highly dependent on the pH of the aqueous environment.

Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is accelerated. This is due to the protonation of the oxygen atom in the methoxy group, which makes it a better leaving group (methanol). unavarra.es The reaction mechanism is generally considered to be an Sₙ2-type reaction at the silicon center. nih.gov

Basic Conditions (pH > 9): In basic media, the hydrolysis is catalyzed by hydroxide ions (OH⁻), which are strong nucleophiles that directly attack the silicon atom. However, under basic conditions, the subsequent condensation of the resulting silanol groups is significantly promoted, which can lead to the rapid formation of siloxane networks. unavarra.es

A study on the hydrolysis kinetics of various trimethoxysilane (B1233946) coupling agents, including structurally related phenyltrimethoxysilane and (3,3,3-trifluoropropyl)trimethoxysilane, demonstrated that the hydrolysis reactions generally follow second-order kinetics. researchgate.net The study also confirmed that both temperature and acidity promote the hydrolysis reactions. researchgate.net

Table 1: Factors Influencing the Hydrolysis Susceptibility of m-(trifluoromethyl)phenyltrimethoxysilane

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| Methoxy Groups | High susceptibility | Low steric hindrance compared to larger alkoxy groups. |

| Trifluoromethyl Group | Accelerates hydrolysis | Strong electron-withdrawing nature increases the electrophilicity of the silicon atom. scispace.com |

| Acidic pH (< 4) | Accelerates hydrolysis | Protonation of methoxy groups creates a better leaving group. unavarra.es |

| Basic pH (> 9) | Accelerates hydrolysis | Nucleophilic attack by hydroxide ions; also promotes condensation. unavarra.es |

| Polar Protic Solvents | Enhances hydrolysis | Solvents like ethanol can participate in and stabilize the transition state. unavarra.es |

Strategies for Mitigating Premature Hydrolysis in Aqueous Environments

The high reactivity of m-(trifluoromethyl)phenyltrimethoxysilane towards hydrolysis, while beneficial for applications requiring rapid curing, presents a challenge for its storage and handling in environments where premature reaction is undesirable. Several strategies can be employed to mitigate premature hydrolysis.

Anhydrous Storage: The most critical strategy is to store the compound under strictly anhydrous (water-free) conditions. This is typically achieved by storing it in sealed containers with desiccants like molecular sieves and at low temperatures (e.g., -20°C) to minimize any ambient moisture-induced degradation. unavarra.es

Control of pH: Maintaining a neutral pH (around 7) is crucial as both acidic and basic conditions catalyze hydrolysis. For applications where the silane (B1218182) is used in an aqueous solution, buffering the system to a near-neutral pH can help to control the rate of hydrolysis. researchgate.net

Use of Non-Aqueous Solvents: When possible, formulating the silane in polar aprotic solvents, such as tetrahydrofuran (THF), can slow down the rate of hydrolysis compared to polar protic solvents like water or ethanol. unavarra.es

In-Situ Activation: For applications where the hydrolysis is desired only at the point of use, catalysts can be introduced immediately before the application. This "in-situ activation" ensures that the silane remains stable in its formulated state until it is needed. unavarra.es

Use of Water-Scavenging Additives: Incorporating water-scavenging agents, such as triethyl orthoformate, into formulations containing the silane can effectively remove trace amounts of water, thereby preventing premature hydrolysis. unavarra.es

Microencapsulation: For more advanced control, microencapsulation techniques can be used to physically isolate the silane from the aqueous environment until its release is triggered by a specific stimulus, such as a change in temperature, pH, or mechanical stress.

Table 2: Strategies for Mitigating Premature Hydrolysis of m-(trifluoromethyl)phenyltrimethoxysilane

| Strategy | Mechanism of Action | Key Considerations |

|---|---|---|

| Anhydrous Storage | Prevents contact with water, the primary reactant for hydrolysis. | Requires sealed containers, desiccants, and low temperatures. unavarra.es |

| pH Control | Avoids catalytic effects of both H⁺ and OH⁻ ions. | Maintain pH in the neutral range (around 7). researchgate.net |

| Non-Aqueous Solvents | Reduces the availability of protic species that facilitate hydrolysis. | Polar aprotic solvents like THF are preferred. unavarra.es |

| In-Situ Activation | Delays the initiation of hydrolysis until the desired moment. | Requires the addition of a catalyst just before use. unavarra.es |

| Water-Scavenging Additives | Chemically removes trace water from the system. | Additives like triethyl orthoformate can be used. unavarra.es |

| Microencapsulation | Provides a physical barrier between the silane and the aqueous phase. | Release can be triggered by specific environmental changes. |

Integration of M Trifluoromethyl Phenyltrimethoxysilane into Hybrid Organic Inorganic Materials

Sol-Gel Processing for Advanced Hybrid Material Fabrication

The sol-gel process is a versatile and widely used low-temperature method for fabricating oxide-based materials, including silica (B1680970) gels, ceramics, and hybrid composites. nih.govmdpi.com The technique involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. nih.gov

The formation of silica-based sol-gels using m-(Trifluoromethyl)phenyltrimethoxysilane involves two primary chemical reactions: hydrolysis and condensation. mdpi.com The process is typically initiated by mixing the silane (B1218182) precursor with water, often in a co-solvent like ethanol (B145695), and a catalyst (either acidic or basic) to control the reaction rates. nih.gov

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water (H₂O) to form reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) (CH₃OH) as a byproduct. The rate of this reaction is significantly influenced by the pH of the solution. nih.govmdpi.com

Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with each other to form stable siloxane bridges (Si-O-Si). This process releases water or alcohol and leads to the gradual formation of a three-dimensional network that spans the entire volume of the liquid, resulting in the formation of a gel. nih.govmdpi.com

When m-(Trifluoromethyl)phenyltrimethoxysilane is used as a precursor, either alone or in combination with other silicon alkoxides like tetraethoxysilane (TEOS), the non-hydrolyzable m-(trifluoromethyl)phenyl group becomes an integral part of the final silica network. nih.gov This organic moiety imparts unique characteristics to the material, such as increased hydrophobicity and modified porosity, due to its fluorinated and bulky nature. The lower symmetry of the meta-substituted phenyl ring, compared to para-substituted analogs, can influence self-assembly behavior, leading to the formation of less ordered structures.

The following table summarizes key parameters in the sol-gel process and their general effects on the final material.

| Parameter | Effect on Sol-Gel Process | Resulting Material Properties |

| pH (Catalyst) | Controls the relative rates of hydrolysis and condensation. Acid catalysis (pH < 7) promotes the formation of linear, polymer-like chains, while base catalysis (pH > 7) leads to more highly branched clusters and discrete spherical particles. nih.gov | Acid-catalyzed gels are often less condensed and more porous upon drying. Base-catalyzed gels tend to be particulate and can have higher porosity. nih.govnih.gov |

| Water to Precursor Ratio (H₂O/Si) | A higher water ratio generally leads to more complete hydrolysis of the alkoxide groups before significant condensation occurs. nih.gov | Affects the degree of cross-linking and the final density of the gel network. |

| Solvent | The type and amount of solvent affect the solubility of the precursors and the concentration of reactants, which influences reaction kinetics and gelation time. nih.gov | Can influence the porosity and surface area of the final xerogel. |

| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation reactions, leading to shorter gelation times. nih.gov | Can impact the final structure and homogeneity of the gel. |

This table is generated based on general principles of sol-gel chemistry.

The transition from a liquid sol to a solid gel marks the beginning of a significant evolution in the material's microstructure. The gel point is defined as the moment when a continuous solid network is formed. This network, however, is still highly porous and saturated with the solvent and reaction byproducts. nih.gov The subsequent drying step is critical in determining the final properties of the material, leading to the formation of a xerogel , an open-pored solid dried under ambient conditions. nih.gov

The incorporation of the bulky and hydrophobic m-(trifluoromethyl)phenyl group from the precursor has a profound impact on this microstructural evolution:

Steric Hindrance: The presence of the large organic group sterically hinders the condensation reactions, preventing the formation of a dense, fully cross-linked silica network. This results in a more open, porous structure. nih.gov

Network Functionalization: The trifluoromethylphenyl groups are distributed throughout the silica network, modifying its surface chemistry. This significantly increases the hydrophobicity of the material, as demonstrated by increased water contact angles in materials made with similar methylated precursors. nih.gov

Porosity Control: By co-gelating m-(Trifluoromethyl)phenyltrimethoxysilane with other precursors like TEOS, the porosity of the final xerogel can be tailored. Increasing the content of the organosilane precursor can shift the material's texture from microporous to a more meso- or even macroporous structure. nih.gov

The table below outlines the expected influence of incorporating m-(Trifluoromethyl)phenyltrimethoxysilane on the final xerogel properties, based on established findings for other organofunctional silanes.

| Property | Effect of m-(CF₃)phenyl Group Integration | Rationale |

| Porosity | Increased, potentially shifting from micro- to meso/macroporous | Steric hindrance from the bulky organic group limits network collapse during drying. nih.gov |

| Surface Area | Variable; may decrease due to pore blocking by large functional groups | The large size of the functional group can occupy volume within the pores, potentially reducing the accessible surface area compared to an unmodified silica gel. |

| Hydrophobicity | Significantly increased | The fluorinated phenyl group is inherently hydrophobic, repelling water from the material's surface. nih.gov |

| Mechanical Strength | Potentially reduced compared to pure silica gels | The introduction of organic groups disrupts the continuous Si-O-Si network, which can reduce the rigidity of the material. However, it can also improve resistance to cracking during drying. nih.gov |

This table synthesizes expected outcomes based on documented effects of similar organosilanes.

Polymer-Siloxane Hybrid Composites and Interpenetrating Networks

Beyond sol-gel processing, m-(Trifluoromethyl)phenyltrimethoxysilane can be used to create surfaces for the development of polymer-siloxane hybrid composites. These materials involve covalently linking polymer chains to a silica-based substrate, resulting in structures like polymer brushes or interpenetrating networks that exhibit a combination of properties from both components. researchgate.net

Covalent grafting is a powerful method to permanently attach polymer chains to a surface, preventing delamination or leaching. A common approach is the "grafting from" technique, where initiator molecules are first immobilized on a substrate. researchgate.net Polymer chains are then grown directly from these surface-anchored sites. The trimethoxysilane (B1233946) portion of m-(Trifluoromethyl)phenyltrimethoxysilane can be used to anchor the molecule to a hydroxylated surface (like silica or glass), while the trifluoromethylphenyl group modifies the surface energy and chemical environment. Further chemical modification would be required to attach an initiator for polymerization. taylorfrancis.com

Surface-Initiated Controlled Radical Polymerization (SI-CRP) is a state-of-the-art method for growing well-defined polymer brushes from a substrate. researchgate.netnih.gov These techniques, such as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), allow for precise control over the thickness, density, and composition of the grafted polymer chains. nih.govrsc.org

The general procedure involves:

Substrate Preparation: A substrate, such as a silicon wafer or silica nanoparticles, is prepared to have surface hydroxyl (-OH) groups.

Initiator Immobilization: The surface is treated with a silane coupling agent that contains an initiator moiety for radical polymerization. While m-(Trifluoromethyl)phenyltrimethoxysilane does not itself contain an initiator, it could be used in a multi-step process to first create a hydrophobic surface layer, followed by the attachment of an initiator-bearing silane.

Polymerization: The initiator-coated substrate is immersed in a solution containing monomers and a catalyst system. The polymerization is then triggered (e.g., by heat or light), causing polymer chains to grow from the surface-bound initiators. researchgate.net

The presence of the m-(trifluoromethyl)phenyl group on the surface prior to or during polymerization would influence the interfacial energy, affecting monomer adsorption and the conformation of the growing polymer chains.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization that is compatible with a wide range of monomers. sigmaaldrich.commdpi.com The key to RAFT is the use of a chain transfer agent (CTA), which mediates the polymerization to produce polymers with a low polydispersity index (PDI) and controlled molecular weight. sigmaaldrich.com

For creating polymer brushes on a surface (Surface-Initiated RAFT), the process involves:

Surface Functionalization: The substrate is functionalized with anchor points, such as the silanol groups formed from the hydrolysis of silanes like m-(Trifluoromethyl)phenyltrimethoxysilane.

RAFT Agent Immobilization: A RAFT CTA, which has been synthesized to include a reactive group (e.g., a silane or carboxyl group), is chemically bonded to the functionalized surface.

Grafting-From Polymerization: The substrate, now decorated with RAFT agents, is exposed to a solution of monomer and a free-radical initiator (like AIBN). The polymer chains grow from the surface-tethered CTAs, allowing for the formation of dense, well-controlled polymer brushes. researchgate.netnih.gov

This method allows for the synthesis of complex polymer architectures, such as block copolymers, directly from the surface. nih.gov The trifluoromethylphenyl groups from the silane precursor would again serve to tune the underlying surface properties of the substrate.

| Component | Example | Function in Surface-Initiated RAFT |

| Substrate | Silica Nanoparticles, Silicon Wafer | The solid support onto which the polymer brushes are grafted. |

| Anchoring Silane | m-(Trifluoromethyl)phenyltrimethoxysilane | Modifies the surface and provides reactive silanol groups for further functionalization. |

| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) mdpi.com | A molecule tethered to the surface that controls the radical polymerization, ensuring "living" characteristics. |

| Monomer | Methyl Methacrylate (B99206) (MMA), Styrene sigmaaldrich.comresearchgate.net | The building blocks of the polymer chains. |

| Initiator | Azobisisobutyronitrile (AIBN) sigmaaldrich.com | A source of free radicals to initiate the polymerization process. |

| Solvent | Toluene, 1,4-Dioxane mdpi.com | Dissolves the monomer and initiator, allowing the reaction to proceed. |

This table provides examples of components used in a typical SI-RAFT polymerization process.

Surface Functionalization and Advanced Coating Applications Derived from M Trifluoromethyl Phenyltrimethoxysilane

Engineering of Hydrophobic Surfaces and Films

The creation of water-repellent surfaces is a cornerstone of materials science, with applications spanning from self-cleaning coatings to anti-icing systems. m-(Trifluoromethyl)phenyltrimethoxysilane serves as a critical building block in the design of these hydrophobic films.

Mechanisms of Hydrophobicity Enhancement via Trifluoromethyl Moieties

The hydrophobicity of a surface is fundamentally governed by its chemical composition and topographical structure. The trifluoromethyl (-CF3) group, a key feature of m-(Trifluoromethyl)phenyltrimethoxysilane, plays a pivotal role in imparting water-repellent properties to treated surfaces. gelest.com

The primary mechanism behind this hydrophobicity enhancement lies in the low surface energy of fluorinated compounds. publications.gc.cadtic.mil The high electronegativity of fluorine atoms creates a strong, stable carbon-fluorine bond, resulting in a surface with minimal attraction to water molecules. This leads to a high water contact angle, a key indicator of hydrophobicity, where water beads up and easily rolls off the surface. nih.govresearchgate.netmdpi.com

Molecular dynamics simulations have further elucidated this phenomenon, revealing that trifluoromethyl-terminated surfaces can achieve a microscopic Cassie-Baxter state. nih.gov In this state, a layer of air is trapped between the water droplet and the rough surface, further minimizing the contact area and enhancing the hydrophobic effect. nih.gov This is in contrast to a Wenzel state, where water fully penetrates the surface asperities. publications.gc.ca The combination of the inherent low surface energy of the -CF3 groups and the potential for creating a structured surface that promotes the Cassie-Baxter state leads to a significant increase in water repellency. publications.gc.canih.gov

Research has shown that the structure of the silane (B1218182) molecule itself can influence the degree of hydrophobicity. For instance, branched-structured fluorinated silanes have been found to exhibit higher water contact angles compared to their linear counterparts. nih.gov This is attributed to the way these molecules pack on the surface, which can affect both the surface energy and the micro-scale roughness.

Table 1: Comparison of Water Contact Angles for Different Surface Modifications

| Surface Treatment | Water Contact Angle (WCA) | Reference |

| Untreated Cotton Fabric | < 90° (hydrophilic) | researchgate.net |

| Cotton Fabric with MPTMS and Trifluoroethyl Methacrylate (B99206) | > 140° | researchgate.net |

| Cotton Fabric with MPTMS and Dodecafluoroheptyl Methacrylate | > 140° | researchgate.net |

| CF3-terminated Silica (B1680970) Surface | ~119° | nih.gov |

| CH3-terminated Silica Surface | ~81° | nih.gov |

Durability and Environmental Stability of Fluorinated Silane Coatings

A critical aspect of any functional coating is its ability to withstand environmental stressors over time. Coatings derived from fluorinated silanes, including m-(Trifluoromethyl)phenyltrimethoxysilane, are known for their enhanced durability and stability.

The robust Si-O-Si (siloxane) bonds formed upon hydrolysis and condensation of the trimethoxysilane (B1233946) groups create a cross-linked network that strongly adheres to the substrate. mdpi.com This chemical bonding provides a stable foundation for the coating. Furthermore, the carbon-fluorine bonds within the trifluoromethyl groups are exceptionally strong and resistant to chemical attack, UV radiation, and thermal degradation. sinosil.comsigmaaldrich.com

Studies have demonstrated that coatings incorporating fluorinated silanes can exhibit excellent resistance to both acidic and alkaline environments. sinosil.comnih.gov However, the durability can be compromised in highly alkaline conditions, which can lead to the breaking of the Si-O bonds and a subsequent loss of hydrophobicity. researchgate.net The thermal stability of these coatings is also noteworthy. For example, a sol-gel film derived from a similar fluorinated silane, triethoxy(4-(trifluoromethyl)-phenyl)silane, was found to be stable at temperatures up to 450°C. nih.gov

Functional Coatings for Corrosion Prevention and Barrier Properties

The protective capabilities of m-(Trifluoromethyl)phenyltrimethoxysilane extend to the prevention of corrosion on metallic substrates. The same properties that confer hydrophobicity also contribute to the formation of an effective barrier against corrosive agents.

Coatings formulated with this silane act as a physical barrier, preventing the ingress of water, oxygen, and corrosive ions to the metal surface. mdpi.com The hydrophobic nature of the coating repels water, a key electrolyte in many corrosion processes. The dense, cross-linked siloxane network further impedes the diffusion of corrosive species. researchgate.net

Studies on sol-gel coatings prepared from triethoxy(4-(trifluoromethyl)-phenyl)silane have demonstrated their effectiveness in protecting aluminum from corrosion. nih.gov The thickness and integrity of the coating are critical factors, with thicker, defect-free films providing superior protection. mdpi.com

Table 2: Corrosion Protection Performance of Silane-Based Coatings

| Coating System | Substrate | Protective Mechanism | Key Findings | Reference |

| Triethoxy(4-(trifluoromethyl)-phenyl)silane Sol-Gel | Aluminum | Barrier formation | Effective corrosion prevention | nih.gov |

| Bis-[triethoxysilylpropyl] tetrasulfide | Metal | Barrier formation, improved adhesion | Corrosion rate reduced by a factor of 15 | researchgate.net |

| PMMA-silica hybrid | Aluminum alloys, Steel | Barrier, covalent cross-linking | High thermal stability and impedance | researchgate.net |

Tailoring Surface Properties for Interfacial Control and Modulating Biological Interfaces

The versatility of m-(Trifluoromethyl)phenyltrimethoxysilane allows for the precise tuning of surface properties, which is critical for controlling interactions at interfaces, including those with biological systems.

Control over Surface Energy and Wettability

The ability to control surface energy is fundamental to managing how a material interacts with its environment. By incorporating m-(Trifluoromethyl)phenyltrimethoxysilane into a surface treatment, it is possible to significantly lower the surface energy. publications.gc.cadtic.mil This is a direct consequence of the low polarizability of the C-F bonds in the trifluoromethyl group.

The wettability of a surface, a macroscopic manifestation of its surface energy, can be precisely controlled by varying the concentration and arrangement of the fluorinated silane molecules on the surface. nih.gov This allows for the creation of surfaces with a wide range of water contact angles, from moderately hydrophobic to superhydrophobic. dtic.mil

The ability to tailor wettability is crucial in a variety of applications. For instance, in microfluidic devices, controlling the flow of liquids requires precise patterning of hydrophilic and hydrophobic regions. researchgate.net In biomedical implants, controlling the surface energy can influence protein adsorption and subsequent cellular response.

Engineering Surface Topography and Morphology for Specific Interactions

Beyond chemical composition, the physical topography of a surface at the micro- and nanoscale plays a critical role in mediating interactions, particularly with biological systems. researchgate.netnih.gov While m-(Trifluoromethyl)phenyltrimethoxysilane primarily modifies the surface chemistry, it can be used in conjunction with various fabrication techniques to create surfaces with specific topographies.

For example, it can be applied to pre-structured surfaces created by techniques like lithography or electrospinning to impart hydrophobicity while retaining the desired topographical features. publications.gc.ca The self-assembly of silane molecules on a surface can also be influenced by the underlying substrate topography, leading to the formation of ordered monolayers with specific orientations.

The combination of controlled surface chemistry and topography is a powerful tool for directing biological responses. For instance, engineered surface topographies have been shown to influence cell adhesion, proliferation, and differentiation. nih.govnih.gov By creating surfaces that are both hydrophobic and possess specific topographical cues, it may be possible to design materials that promote desired cellular interactions while preventing non-specific protein adsorption and bacterial adhesion. researchgate.net This has significant implications for the development of advanced biomaterials for tissue engineering, medical implants, and biosensors. researchgate.netnih.gov

Role of the Trifluoromethyl Moiety in Material Properties and Reactivity

Electronic and Inductive Effects of the Trifluoromethyl Group on Silicon Chemistry

The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its powerful effect stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive pull of electron density from the rest of the molecule. nih.govresearchgate.net This electron-withdrawing nature significantly influences the reactivity of the adjacent functional groups. nih.gov

When attached to the phenyl ring in m-(Trifluoromethyl)phenyltrimethoxysilane, the -CF3 group depletes electron density from the aromatic system. This inductive effect is relayed to the silicon atom, enhancing its electrophilic character. nih.gov The increased positive partial charge on the silicon atom makes it more susceptible to nucleophilic attack, which can accelerate the hydrolysis of the methoxy (B1213986) (-OCH3) groups. The hydrolysis of these groups to form silanols (Si-OH) is the crucial first step in the formation of siloxane (Si-O-Si) networks. The strong electron-withdrawing effect of the trifluoromethyl group can also accelerate oxidative addition steps in certain catalytic cycles. This enhanced reactivity makes the silane (B1218182) suitable for applications that require rapid bonding and surface functionalization.

The strong meta-orienting influence of the trifluoromethyl group in electrophilic aromatic substitution reactions is attributed to this electron-attracting effect, which is least strongly felt at the meta position. scispace.com This fundamental electronic characteristic is key to the compound's behavior in polymerization and surface modification processes.

Steric and Conformational Influences on Molecular Architecture and Network Formation

The trifluoromethyl group is significantly larger and bulkier than a hydrogen or methyl group. mdpi.com This steric bulk plays a pivotal role in dictating the three-dimensional structure of polymers and networks formed from m-(Trifluoromethyl)phenyltrimethoxysilane. During polymerization or condensation on a surface, the bulky trifluoromethylphenyl side groups physically hinder the polymer chains from packing closely together. osti.gov

This disruption of chain packing has several important consequences:

Reduced Order: It prevents the formation of highly crystalline or ordered domains, leading to more amorphous materials. Studies have shown that meta-substituted derivatives like m-(Trifluoromethyl)phenyltrimethoxysilane tend to form less ordered monolayers on surfaces compared to their para-substituted counterparts, a direct result of the lower molecular symmetry.

Increased Free Volume: The inefficient chain packing creates larger interstitial spaces, or "free volume," within the material's structure. nih.gov This increase in free volume is a direct consequence of the steric hindrance imposed by the bulky side groups. osti.gov

These conformational effects are crucial for designing materials with specific properties, such as membranes for gas separation or low-density dielectric films, where the internal molecular architecture governs the material's ultimate function.

Impact on Bulk and Surface Properties of Derived Materials

The electronic and steric effects of the trifluoromethyl group translate directly into significant modifications of the bulk and surface properties of materials synthesized using m-(Trifluoromethyl)phenyltrimethoxysilane.

In the semiconductor industry, there is a constant demand for materials with low dielectric constants (low-k) to serve as insulators between copper interconnects, thereby reducing signal delay and power consumption. mdpi.com The incorporation of fluorine into polymers is a well-established strategy for lowering the dielectric constant. nih.gov

| Polymer System | Functional Group | Free Volume Fraction (%) | Dielectric Constant (@10 GHz) | Source |

|---|---|---|---|---|

| PEK-In | None | 3.75 | >3.0 | nih.gov |

| PEK-InmCF | m-CF3 | N/A | ~2.9 | nih.gov |

| PEK-InmOCF | m-OCF3 | 5.72 | 2.839 | nih.gov |

Materials used in advanced applications often require high thermal stability. Polysiloxanes are known for their thermal properties, and the inclusion of aromatic groups, such as the phenyl group in phenyltrimethoxysilane (B147435), enhances this stability. dakenchem.com The addition of a trifluoromethyl group can further augment these properties. Hybrid organic-inorganic composites derived from m-(Trifluoromethyl)phenyltrimethoxysilane benefit from this enhanced thermal stability.

The phenyl group itself can inhibit the "back-biting" degradation mechanism common in polysiloxanes at high temperatures, a process where the main siloxane chain cyclizes and depolymerizes. nih.gov The incorporation of phenyl siloxane groups has been shown to improve the temperature stability of silicone resins from 200 °C to 250 °C. nih.gov Materials derived from m-(Trifluoromethyl)phenyltrimethoxysilane are reported to be stable up to 250°C. Some siloxane-based polymer dielectrics remain stable at temperatures greater than 400°C. google.com This makes these materials suitable for high-temperature processing and operation in demanding environments like aerospace and electronics. nih.gov

| Material System | Key Structural Unit | Observed Thermal Stability Improvement | Source |

|---|---|---|---|

| Poly[methyl(trifluoropropyl)siloxane] (PMTFPS) | Fluorocarbon side groups | Stable up to 210°C, but suffers degradation above this temperature. | nih.gov |

| PMTFPS with Diphenylsiloxane (DPS) units | Diphenylsiloxane | Temperature for 5% mass loss increased by 72°C (under N2). Inhibits "back-biting" degradation. | nih.gov |

| m-(CF₃)phenyltrimethoxysilane derived materials | m-Trifluoromethylphenyl | Stable up to 250°C. | |

| Siloxane Epoxy Polymers | Siloxane-epoxy network | Stable at temperatures greater than 400°C. | google.com |

The concept of free volume refers to the interstitial void space between polymer chains that is not occupied by the molecules themselves. kinampark.com This free volume is critical for the transport of small molecules, such as gases, through a polymer matrix. kinampark.commdpi.com Materials with a higher fractional free volume (FFV) generally exhibit higher gas permeability. osti.gov

As established, the bulky trifluoromethylphenyl group in m-(Trifluoromethyl)phenyltrimethoxysilane is highly effective at disrupting polymer chain packing, thereby increasing the fractional free volume. osti.govnih.gov This makes it a valuable component in the design of materials for membrane-based gas separations. researchgate.net Polymers of intrinsic microporosity (PIMs), which contain sites of contortion within a rigid backbone, trap a large amount of interconnected free volume, leading to characteristics similar to microporous materials. kinampark.com The incorporation of bulky groups like -CF3 is a key strategy for creating such structures. researchgate.net Studies on polyimides have shown that the presence of bulky trifluoromethyl groups contributes to higher gas permeability. researchgate.net The increased free volume allows gas molecules to diffuse more readily through the membrane, enhancing transport rates. nih.gov

| Polymer Feature | Effect on Structure | Impact on Property | Source |

|---|---|---|---|

| Bulky ortho-positioned groups (e.g., pivalate) on a polyimide backbone | Disrupted chain packing, lower density | Increased Fractional Free Volume (FFV) from 13% to 18.1% | osti.gov |

| Introduction of -CF3 or -OCF3 groups into a poly(aryl ether ketone) | Increased free volume | FFV increased from 3.75% to 5.72% | nih.gov |

| Bulky trifluoromethyl groups in polyimides | Creates larger interstitial spaces | Higher gas permeability | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of m-(Trifluoromethyl)phenyltrimethoxysilane. By probing different atomic nuclei, a detailed picture of the molecule's connectivity and environment can be assembled.

A multi-nuclear NMR approach provides unambiguous confirmation of the compound's structure by examining each key component of the molecule.

¹H NMR: Proton NMR is used to identify the hydrogen-containing groups. The methoxy (B1213986) groups (-OCH₃) on the silicon atom typically show a sharp singlet at approximately 3.5 ppm. The protons on the aromatic ring appear in the characteristic downfield region for aromatic compounds, with their specific shifts and coupling patterns confirming the meta substitution pattern.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the carbon of the trifluoromethyl group. The presence of highly electronegative fluorine atoms can cause a significant deshielding effect on the attached carbon, a known phenomenon in fluorinated compounds. nih.gov

¹⁹F NMR: As the molecule's signature feature, the trifluoromethyl (-CF₃) group is definitively identified using ¹⁹F NMR. wikipedia.org Organofluorine compounds containing a -CF₃ group typically exhibit a strong singlet in the chemical shift range of -50 to -70 ppm, with a specific value for m-(trifluoromethyl)phenyltrimethoxysilane around -60 ppm. wikipedia.org This technique is highly sensitive and specific for confirming the presence and electronic environment of the fluorine atoms. wikipedia.org

²⁹Si NMR: Silicon-29 NMR directly probes the silicon center. For the monomer, a single resonance is expected. Upon hydrolysis and condensation into a polysiloxane network, this signal is replaced by a series of broader peaks corresponding to different degrees of condensation (T species), providing insight into the reaction progress and final polymer structure. rsc.org

Table 1: Typical NMR Chemical Shifts for m-(Trifluoromethyl)phenyltrimethoxysilane Moiety

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | -OC H₃ | ~ 3.5 | |

| ¹⁹F | -C F₃ | ~ -60 | |

| ¹³C | -C F₃ | 123.5 (q, J = 271.0 Hz)* | rsc.org |

| ¹³C | Aromatic C -Si | ~ 137 | rsc.org |

| ²⁹Si | Si (OCH₃)₃ | -7.59** | rsc.org |

*Value for a comparable compound, methyl 3-(trifluoromethyl)benzoate. **Value for a comparable compound, tert-butyl 4-(dimethyl(phenyl)silyl)benzoate.

When m-(Trifluoromethyl)phenyltrimethoxysilane is used to create hybrid materials like xerogels or composites through sol-gel processes, solid-state NMR (ssNMR) is essential for characterizing the resulting three-dimensional network. nih.govmdpi.comrsc.org Unlike liquid-state NMR, ssNMR can analyze insoluble, amorphous, or crystalline solid materials. mdpi.com

The primary technique used is ²⁹Si Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR. nih.gov This method provides detailed information about the local environment of the silicon atoms within the siloxane (Si-O-Si) network. The chemical shifts in the ²⁹Si ssNMR spectrum are used to identify and quantify different silicon species, denoted by the "T" notation, which describes trifunctional siloxane units (from the R-Si(OR')₃ precursor). nih.govresearchgate.net

T¹ species (R-Si(OSi)₁(OH)₂): Silicon atom bonded to one other silicon atom through an oxygen bridge.

T² species (R-Si(OSi)₂(OH)₁): Silicon atom bonded to two other silicon atoms. researchgate.net

T³ species (R-Si(OSi)₃): Silicon atom fully condensed and bonded to three other silicon atoms. researchgate.net

The relative abundance of T¹, T², and T³ species reveals the degree of condensation and cross-linking within the material. nih.gov A higher proportion of T³ species indicates a more rigid and highly cross-linked network. nih.gov This analysis is critical for understanding how synthesis conditions affect the final material's structure and properties. nih.govresearchgate.net

Table 2: ²⁹Si Solid-State NMR Notation for Siloxane Network Analysis

| Notation | Structure | Description |

|---|---|---|

| T¹ | R-Si(OSi)₁(OH)₂ | Silane (B1218182) unit with one siloxane bond |

| T² | R-Si(OSi)₂(OH)₁ | Silane unit with two siloxane bonds (chain extension) |

| T³ | R-Si(OSi)₃ | Fully condensed silane unit (cross-link point) |

Based on information from references nih.govresearchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying chemical bonds and functional groups, and for monitoring chemical transformations such as hydrolysis and condensation.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular chemical bonds. For m-(Trifluoromethyl)phenyltrimethoxysilane, key absorption bands are used for its identification.

C-F Vibrations: Strong absorption bands associated with the stretching of the carbon-fluorine bonds in the -CF₃ group are typically observed in the 1100–1250 cm⁻¹ region.

Si-O-C Vibrations: The presence of the trimethoxysilyl group is confirmed by characteristic absorptions for the Si-O-C linkage, found around 1050–1100 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching in the methoxy groups is seen in the 2800-3000 cm⁻¹ range. researchgate.net

Si-O-Si Vibrations: During the formation of a xerogel or composite, the hydrolysis of methoxy groups and subsequent condensation lead to the formation of a siloxane network. This is evidenced by the appearance of a broad and strong absorption band around 1080 cm⁻¹, corresponding to the Si-O-Si asymmetric stretching vibration. researchgate.net The disappearance of the Si-O-C bands and the appearance of the Si-O-Si band can be used to monitor the curing process. researchgate.netresearchgate.net

Table 3: Key FTIR Absorption Bands for m-(Trifluoromethyl)phenyltrimethoxysilane and its Derivatives

| Wavenumber (cm⁻¹) | Bond/Functional Group | Significance | Reference |

|---|---|---|---|

| 3000 - 3100 | Aromatic C-H | Phenyl ring presence | researchgate.net |

| 2800 - 3000 | Aliphatic C-H | Methoxy group presence | researchgate.net |

| 1100 - 1250 | C-F | Trifluoromethyl group presence | |

| 1050 - 1100 | Si-O-C | Trimethoxysilyl group presence |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the Si-O-Si backbone in siloxane networks and the C-C bonds in the phenyl ring. researchgate.net

In the context of m-(Trifluoromethyl)phenyltrimethoxysilane and its derived materials, Raman spectroscopy can provide insights into:

Conformational Isomers: Analysis of depolarization ratios of Raman lines in the liquid state can help determine the stable conformational form of the molecule. researchgate.net

Network Formation: Similar to FTIR, the formation of the Si-O-Si network during sol-gel processing can be monitored. researchgate.net The evolution of bands corresponding to the siloxane backbone provides information about the structure of the resulting xerogel. researchgate.netresearchgate.net

Molecular Vibrations: It provides complementary data to FTIR for the assignment of vibrational modes, including those associated with the trifluoromethyl group and the phenyl ring, helping to build a complete vibrational profile of the molecule. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the effect of heat on m-(Trifluoromethyl)phenyltrimethoxysilane and the materials derived from it. These methods are crucial for determining the operational temperature limits and degradation behavior of composites and coatings.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For the monomer, it can determine the boiling point and decomposition temperature. For xerogels and composites, TGA reveals their thermal stability. A typical TGA curve for a xerogel derived from a fluorinated alkoxysilane shows initial mass loss due to the evaporation of water and residual solvent, followed by a stable plateau. researchgate.netresearchgate.net At higher temperatures, a significant mass loss occurs, corresponding to the decomposition and pyrolysis of the organic (trifluoromethylphenyl) part of the network. researchgate.netresearchgate.net The compound is noted to be stable up to approximately 250°C. The final residual mass corresponds to the inorganic silica (B1680970) (SiO₂) content. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions (Tg). uvic.ca For composites made with m-(Trifluoromethyl)phenyltrimethoxysilane, DSC can determine the glass transition temperature, providing information on the material's rigidity and the effect of the silane as a cross-linker or filler. uvic.ca Exothermic peaks in a DSC scan can indicate decomposition or curing reactions. researchgate.net

Table 4: Summary of Thermal Properties and Analysis

| Technique | Information Obtained | Relevance to m-(CF₃)phenyltrimethoxysilane Materials | Reference |

|---|---|---|---|

| TGA | Mass loss vs. Temperature | Determines thermal stability, decomposition temperature (~450°C for xerogel), and final silica content. | researchgate.netresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Organic Content

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. For polymers and hybrid materials synthesized using m-(Trifluoromethyl)phenyltrimethoxysilane, TGA provides crucial data on their decomposition profile, the temperature at which degradation begins, and the amount of organic content.

The thermal degradation of polysiloxanes can occur through two primary pathways: a "back-biting" reaction involving the siloxane backbone, leading to the formation of cyclic monomers, and the oxidative scission or dissociation of side chains. nih.gov The incorporation of phenyl groups into the siloxane structure, such as the trifluoromethylphenyl group from m-(Trifluoromethyl)phenyltrimethoxysilane, is known to enhance thermal stability compared to simple alkylsiloxanes. dakenchem.com This increased stability is attributed to the higher bond energy of the Si-Phenyl bond and the steric hindrance provided by the bulky aromatic group, which inhibits the "back-biting" degradation mechanism.

Research on related fluorinated polysiloxanes, such as poly[methyl(trifluoropropyl)siloxane] (PMTFPS), demonstrates the significant impact of organofluorine groups on thermal properties. Studies have shown that introducing diphenylsiloxane units into the PMTFPS chain can increase the temperature for 5% mass loss by as much as 72 °C under a nitrogen atmosphere. nih.gov This suggests that a polymer network formed from m-(Trifluoromethyl)phenyltrimethoxysilane would exhibit high thermal resistance due to the combined stabilizing effects of the phenyl ring and the trifluoromethyl group.

TGA is also employed to quantify the amount of organic functional groups present in hybrid silica materials. In studies involving phenyltriethoxysilane (B1206617) (PTES) grafted onto SBA-15 mesoporous silica, TGA curves show distinct weight loss stages corresponding to the removal of adsorbed water, the decomposition of surfactant templates, and finally, the degradation of the grafted phenyl groups. thescipub.com The analysis can confirm the successful incorporation of the organosilane and determine the efficiency of the grafting process. thescipub.com A similar approach would be used to characterize hybrid materials derived from m-(Trifluoromethyl)phenyltrimethoxysilane.

| Material | Decomposition Onset Temperature (Tonset) | Key Findings | Reference |

|---|---|---|---|

| Poly[methyl(trifluoropropyl)siloxane] (PMTFPS) | ~400 °C (in N2) | Degradation primarily forms cyclic siloxane monomers. | nih.gov |

| PMTFPS with Diphenylsiloxane units | ~472 °C (in N2) | The introduction of phenyl groups significantly enhances thermal stability by inhibiting chain degradation. | nih.gov |

| Phenyltriethoxysilane-modified SBA-15 | >300 °C (for phenyl group) | TGA confirms the thermal stability of the incorporated phenyl groups after surfactant removal. | thescipub.com |

| Imidazoline/Dimethyl Succinate Hybrids | ~200 °C (in N2) | Represents the thermal stability of complex organic-inorganic hybrid systems. | mdpi.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions in Hybrid Polymers

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to detect and analyze phase transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc) in polymeric and hybrid materials. researchgate.netbohrium.com

For hybrid polymers synthesized using m-(Trifluoromethyl)phenyltrimethoxysilane as a precursor or cross-linking agent, DSC is essential for characterizing their thermal behavior and understanding their morphology. researchgate.net The glass transition temperature is a particularly important parameter, as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of the bulky and rigid m-trifluoromethylphenyl group into a polymer network is expected to significantly increase the Tg by restricting the mobility of the polymer chains.

DSC analysis of hybrid materials, such as those combining a polymer with a silica network derived from an alkoxysilane, can reveal information about the miscibility and interaction between the organic and inorganic phases. researchgate.net A single, sharp glass transition often indicates a miscible, homogeneous system, whereas multiple or broad transitions suggest phase separation. In some cases, the presence of the inorganic component can alter the Tg of the polymer phase. researchgate.net

Modulated DSC (MDSC) is an advanced variation of the technique that applies a sinusoidal temperature modulation over the traditional linear ramp. nih.govtainstruments.com This allows for the separation of the heat flow signal into its reversible (heat capacity-related) and non-reversible (kinetic) components. tainstruments.com This capability is especially useful for complex hybrid systems where multiple transitions, such as a glass transition and an enthalpy relaxation or crystallization event, may overlap in the standard DSC thermogram. nih.gov

| Polymer/Material | Glass Transition Temperature (Tg) | Significance | Reference |

|---|---|---|---|

| Polymethyl methacrylate (B99206) (PMMA) | 106.8 °C | Baseline Tg for a common amorphous polymer. | researchgate.net |

| Polysulfone (PSF) | 185 °C | Example of a high-Tg engineering thermoplastic with rigid aromatic units. | bohrium.com |

| PVDF-PSF Blend (70:30) | 164.5 °C | A single Tg indicates miscibility in the polymer blend. | bohrium.com |

| Chronoflex AR-DPP Hybrid Membrane | -41.5 °C | Demonstrates how incorporating a polymer into a hybrid system affects the final Tg. | researchgate.net |

Microscopic and Scattering Techniques for Morphological and Nanostructural Analysis

Understanding the physical structure of materials at both the microscopic and nanoscopic levels is critical for controlling their properties. Microscopic techniques provide direct visual information about surface morphology, while scattering techniques offer statistical data on internal nanostructure and porosity.

Scanning Electron Microscopy (SEM) for Morphology and Layer Thickness

Scanning Electron Microscopy (SEM) is a versatile imaging technique used to obtain high-resolution images of a sample's surface. azooptics.com It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface topography and composition. tescan-analytics.com For materials and coatings derived from m-(Trifluoromethyl)phenyltrimethoxysilane, SEM is an invaluable tool for morphological characterization. tescan-analytics.com

When m-(Trifluoromethyl)phenyltrimethoxysilane is used to create protective or functional coatings via sol-gel or other deposition methods, SEM analysis is crucial for evaluating the quality of the resulting film. researchgate.net Key morphological features that can be assessed include:

Surface Uniformity: SEM images can quickly reveal whether a coating is smooth and homogeneous or if it contains defects such as cracks, pinholes, or aggregates. scielo.br

Layer Thickness: By imaging a cross-section of the coated substrate, SEM can be used to accurately measure the thickness of the applied layer, a critical parameter for performance. researchgate.net

Adhesion and Interfacial Integrity: SEM can be used to examine the interface between the coating and the substrate to assess adhesion and identify any delamination or voids. researchgate.net

In the development of composite materials, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) can map the distribution of different elements (like silicon from the silane and fluorine from the trifluoromethyl group) across the surface, confirming the dispersion of the silane-derived phase within a matrix. tescan-analytics.com

| Feature of Interest | Information Provided | Typical Application |

|---|---|---|

| Surface Topography | Reveals smoothness, roughness, and the presence of defects like cracks or pores. azooptics.com | Quality control of hydrophobic or anti-corrosion coatings. |

| Cross-Sectional Imaging | Allows for direct measurement of coating thickness and uniformity. researchgate.net | Ensuring coatings meet specified thickness for protective applications. |

| Elemental Mapping (with EDX) | Shows the spatial distribution of constituent elements (e.g., Si, F, O, C). tescan-analytics.com | Analysis of composite materials and functionalized surfaces. |

| Fracture Surface | Provides insight into the internal structure and failure mechanisms of a material. | Characterization of bulk polymer composites. |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal nanostructure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information on morphology, crystal structure, and the arrangement of different phases at the nanoscale. demokritos.grresearchgate.net

For materials synthesized with m-(Trifluoromethyl)phenyltrimethoxysilane, TEM is particularly useful for:

Visualizing Nanophase Separation: In organic-inorganic hybrid materials, TEM can directly visualize the size, shape, and distribution of the silica nanodomains within the polymer matrix. arxiv.org This is critical for understanding how the synthesis conditions affect the final nanostructure.

Characterizing Nanoparticle Dispersion: If the silane is used to surface-modify nanoparticles before their incorporation into a composite, TEM can verify the presence of the coating on the nanoparticles and assess their dispersion within the host matrix.

Analyzing Crystallinity: High-Resolution TEM (HRTEM) can resolve the atomic lattice of crystalline domains. researchgate.net In studies of semi-crystalline polymers or nanocomposites, HRTEM can identify crystalline regions of the inorganic (silica) or organic phases, providing insights that complement X-ray diffraction data. arxiv.org For instance, studies on fullerene derivatives in polymer hosts have used HRTEM to show that annealing can lead to the formation of elongated crystalline nanostructures, which is crucial for the material's electronic properties. arxiv.org

| Analysis Mode | Information Yielded | Relevance to Silane-Derived Materials |

|---|---|---|

| Bright-Field/Dark-Field Imaging | Reveals morphology, size, and distribution of nanophases based on diffraction contrast. nih.gov | Mapping silica domains in a hybrid polymer. |

| High-Resolution TEM (HRTEM) | Provides images of the atomic lattice, allowing for the identification of crystalline structures and defects. researchgate.net | Confirming the amorphous or crystalline nature of silica nanophases. |

| Scanning TEM (STEM) with EDX | Enables elemental mapping at the nanoscale to correlate morphology with chemical composition. demokritos.gr | Analyzing the distribution of fluorine and silicon at the interface of nanodomains. |

Small-Angle X-ray Scattering (SAXS) for Porosity and Nanophase Separation

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides quantitative, statistically averaged information about nanoscale structures, typically in the range of 1 to 100 nm. rsc.org The technique measures the elastic scattering of X-rays at very small angles from a sample, which arises from electron density fluctuations. It is exceptionally well-suited for characterizing porosity, pore size distributions, and phase separation in materials derived from m-(Trifluoromethyl)phenyltrimethoxysilane. nih.govusgs.gov

When alkoxysilanes like m-(Trifluoromethyl)phenyltrimethoxysilane undergo hydrolysis and condensation in a sol-gel process, they can form porous silica networks or hybrid organic-inorganic materials with distinct nanophases. SAXS is a primary tool for characterizing these structures. unileoben.ac.at

Porosity and Pore Size Distribution: For porous materials, SAXS can determine the average pore size, pore shape, and the distribution of pore sizes. acs.orgresearchgate.net This is critical for applications such as catalysis, separation membranes, and low-dielectric constant materials. Unlike gas sorption techniques, SAXS can probe both open and closed pores. usgs.gov

Specific Surface Area: The scattering data in the high-angle region (Porod region) can be used to calculate the total interfacial surface area between the different phases, such as the pore-solid interface in a porous material. researchgate.net

Nanophase Separation: In non-porous hybrid materials, SAXS can characterize the average size, shape, and distance between silica-rich nanodomains that have phase-separated from the organic matrix. The position of a peak in the SAXS profile often corresponds to the average inter-domain spacing. acs.org

SAXS provides statistically significant data averaged over a large sample volume, making it an excellent complement to direct imaging techniques like TEM, which provide localized information. rsc.org

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Pore Size / Domain Size | The average diameter or characteristic length of pores or phase-separated domains. | Characterizing mesoporous silica templated materials. | acs.orgresearchgate.net |

| Specific Surface Area (SSA) | The total surface area per unit mass of the material (m²/g). | Evaluating materials for catalysis or adsorption. | researchgate.net |